Cas no 1335200-67-3 (3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one)

3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one structure
1335200-67-3 structure
Product Name:3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one
N.o CAS:1335200-67-3
MF:C52H84O21
MW:1045.21077919006
CID:2050356
PubChem ID:56598062
Update Time:2025-04-21

3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one
    • clethroidoside D
    • Oleanan-16-one, 13,28-epoxy-3-[(O-beta-D-xylopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-alpha-L-arabinopyranosyl)oxy]-, (3beta)-
    • CHEMBL1927849
    • (3beta)-16-oxo-13,28-epoxyoleanan-3-yl beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranoside
    • Q27137947
    • CHEBI:69604
    • 1335200-67-3
    • DTXSID501100537
    • Oleanan-16-one, 13,28-epoxy-3-[(O-I(2)-D-xylopyranosyl-(1a2)-O-I(2)-D-glucopyranosyl-(1a4)-O-[I(2)-D-glucopyranosyl-(1a2)]-I+/--L-arabinopyranosyl)oxy]-, (3I(2))-
    • Inchi: 1S/C52H84O21/c1-46(2)14-15-51-22-67-52(29(51)16-46)13-9-28-48(5)11-10-31(47(3,4)27(48)8-12-49(28,6)50(52,7)17-30(51)56)71-44-40(73-43-39(64)36(61)33(58)24(18-53)68-43)35(60)26(21-66-44)70-45-41(37(62)34(59)25(19-54)69-45)72-42-38(63)32(57)23(55)20-65-42/h23-29,31-45,53-55,57-64H,8-22H2,1-7H3/t23-,24-,25-,26+,27+,28-,29-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,48+,49-,50+,51-,52+/m1/s1
    • Chave InChI: LXYNMISGVPYMHU-LGZUVIOGSA-N
    • SMILES: O1C[C@]23CCC(C)(C)C[C@H]2[C@@]21CC[C@@H]1[C@@]4(C)CC[C@@H](C(C)(C)[C@@H]4CC[C@@]1(C)[C@]2(C)CC3=O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Propriedades Computadas

  • Massa Exacta: 1044.55050968g/mol
  • Massa monoisotópica: 1044.55050968g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 11
  • Contagem de aceitadores de ligações de hidrogénio: 21
  • Contagem de Átomos Pesados: 73
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 2010
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 27
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.2
  • Superfície polar topológica: 323Ų
Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente